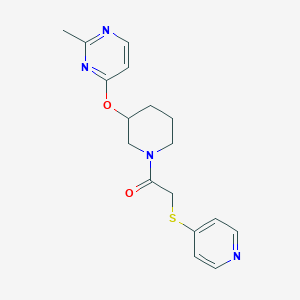

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone

CAS No.: 2034575-75-0

Cat. No.: VC4262265

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034575-75-0 |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 344.43 |

| IUPAC Name | 1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone |

| Standard InChI | InChI=1S/C17H20N4O2S/c1-13-19-9-6-16(20-13)23-14-3-2-10-21(11-14)17(22)12-24-15-4-7-18-8-5-15/h4-9,14H,2-3,10-12H2,1H3 |

| Standard InChI Key | ZUDYVUKXVIEPNM-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3=CC=NC=C3 |

Introduction

General Synthetic Approach:

The synthesis of compounds like this often involves:

-

Pyrimidine Derivative Preparation:

-

Piperidine Functionalization:

-

Thioether Formation:

Specific Example:

While no direct synthesis for this exact compound was found, related compounds have been synthesized using multi-step reactions involving pyrimidine derivatives, piperidine intermediates, and sulfur-based reagents .

Potential Applications:

-

Antimicrobial Properties:

-

HIV Inhibition:

-

Autoimmune Disease Modulation:

-

Drug Design:

-

The combination of pyrimidine and piperidine moieties is common in drug discovery due to their pharmacokinetic advantages.

-

Mechanisms of Action:

The compound's activity likely involves interactions with nucleic acid bases, enzymes, or receptors due to the electron-rich heterocyclic rings and thioether group.

Related Studies:

-

Antimicrobial Agents:

-

HIV Inhibition:

-

Drug-Like Properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume